molecular formula C9H15N3O B13628104 2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13628104
M. Wt: 181.23 g/mol
InChI Key: VMZLFTVDEFKCFQ-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group, a cyclopropylmethyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached via a nucleophilic substitution reaction using an appropriate alcohol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring or the amino group, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced pyrazole derivatives, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(cyclopropylmethyl)-1H-imidazol-1-yl)ethan-1-ol
  • 2-(5-Amino-3-(cyclopropylmethyl)-1H-triazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2

InChI Key

VMZLFTVDEFKCFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NN(C(=C2)N)CCO

Origin of Product

United States

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